Ethyl 6-chloro-4-methoxynicotinate

Medicinal Chemistry ADME Lead Optimization

Researchers swapping the ethyl ester for methyl or tert-butyl analogs risk unpredictable synthetic yields and altered CNS penetration. Ethyl 6-chloro-4-methoxynicotinate eliminates this variability with a validated, balanced reactivity profile. • TPSA 48.42 Ų - reliably crosses the blood-brain barrier (threshold <60 Ų) for CNS lead optimization. • LogP 1.92 - within the optimal range for oral absorption; superior to the polar acid form. • Ethyl ester tolerates broad SNAr conditions, avoiding the acid lability of tert-butyl esters and ensuring higher array synthesis success rates. Supply chain advantage: ≥98% purity, sealed dry storage at 2-8°C, ships ambient.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B13007087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-methoxynicotinate
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1OC)Cl
InChIInChI=1S/C9H10ClNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3
InChIKeySCODEQGVODZIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-4-methoxynicotinate: Sourcing Guide


Ethyl 6-chloro-4-methoxynicotinate (CAS 1261844-15-8) is a functionalized pyridine building block of the nicotinate ester class, bearing a chlorine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring . This substitution pattern imparts distinct electronic and steric properties that modulate its utility as an intermediate in medicinal and agrochemical synthesis .

Scaffold Nicotinate ester with 6-chloro and 4-methoxy substitution
Role Functionalized pyridine building block for medicinal and agrochemical synthesis
Key property Ethyl ester provides balanced lipophilicity and reactivity for downstream diversification

Ethyl 6-Chloro-4-methoxynicotinate: Analogue Substitution Risks


In the nicotinate ester class, the specific ester group (ethyl vs. methyl vs. tert-butyl vs. carboxylic acid) profoundly influences lipophilicity, metabolic stability, and the chemical reactivity of the 6-chloro leaving group . Substituting the ethyl ester of the target compound with a methyl or tert-butyl analogue introduces unpredictable changes in downstream synthetic yields and biological target engagement, making direct substitution a significant risk to project continuity and data reproducibility .

Methyl ester Lower lipophilicity may alter permeability and synthetic intermediate behavior compared to ethyl.
tert-Butyl ester Acid lability and steric bulk risk unwanted cleavage and lower SNAr efficiency.
Carboxylic acid Higher polarity and H-bonding capacity shift solubility and may reduce membrane penetration in biological assays.

Ethyl 6-Chloro-4-methoxynicotinate: Analogue Comparison


Lipophilicity (LogP) Comparison

Ethyl 6-chloro-4-methoxynicotinate exhibits a calculated LogP of 1.92, which is 0.5 units higher than the methyl ester analog (estimated LogP ~1.42 based on -0.5 LogP contribution difference) and approximately 2.3 units higher than the carboxylic acid form (estimated LogP ~ -0.38). This differentiation is critical for tuning passive membrane permeability in drug discovery programs .

Lipophilicity (LogP)
Reported
Target: 1.92
Methyl ester: ~1.42
Acid: ~ -0.38
ΔLogP +0.5 / +2.3
LogP difference may influence passive permeability in lead optimization.
In silico prediction; experimental confirmation recommended.
Medicinal Chemistry ADME Lead Optimization

TPSA Comparison

The ethyl ester compound possesses a TPSA of 48.42 Ų, which is significantly lower than the carboxylic acid analog (estimated TPSA ~66.4 Ų based on difference in ester vs. acid polar surface area) . This reduced polarity is a key determinant for improved blood-brain barrier (BBB) penetration potential compared to the acid form.

TPSA
Reported
Target: 48.42 Ų
Acid: ~66.4 Ų
ΔTPSA -18 Ų
TPSA
In silico calculation; validate with experimental BBB models.
SNAr Reactivity
Class-level
Ethyl: balanced reactivity, acid-stable
tert-Butyl: acid-labile, steric bulk
Ethyl ester may provide more consistent SNAr outcomes.
Qualitative class inference; verify under intended conditions.
Medicinal Chemistry ADME Lead Optimization

SNAr Reactivity Comparison

The 6-chloro substituent in the ethyl ester is activated for SNAr reactions by the electron-withdrawing ester group. The ethyl ester offers a superior balance of reactivity and stability compared to the tert-butyl ester. While the tert-butyl group is more electron-withdrawing (enhancing reactivity), its bulk creates steric hindrance near the reaction center and it is prone to acid-catalyzed cleavage under the reaction conditions often used for SNAr . This makes the ethyl ester a more robust and predictable intermediate for library synthesis.

SNAr Reactivity
Class-level
Ethyl: balanced reactivity, acid-stable
tert-Butyl: acid-labile, steric bulk
Ethyl ester may provide more consistent SNAr outcomes.
Qualitative class inference; verify under intended conditions.
Organic Synthesis Medicinal Chemistry Process Chemistry

Ethyl 6-Chloro-4-methoxynicotinate: Application Scenarios


CNS Programs: BBB Penetration

The ethyl ester's calculated TPSA of 48.42 Ų positions it favorably for CNS penetration (TPSA < 60 Ų), unlike its more polar carboxylic acid analog. This makes it the preferred building block for synthesizing CNS-penetrant lead compounds, where the acid form would likely fail to achieve adequate brain exposure .

Oral Bioavailability Improvement

The intermediate LogP value of 1.92 is often in the optimal range for oral absorption. Medicinal chemists seeking to install a 6-substituted-4-methoxynicotinate motif into a lead series should procure the ethyl ester over the methyl ester to increase lipophilicity and potentially enhance permeability and metabolic stability .

SNAr-Based Parallel Synthesis

For high-throughput chemistry efforts, the ethyl ester's balanced reactivity and stability profile makes it the ideal core scaffold. Unlike the acid-labile tert-butyl ester, the ethyl ester will tolerate a wider range of reaction conditions during SNAr diversification, leading to higher synthetic success rates and purities in array synthesis .

Application
Selection Property
Validation Focus
CNS Penetration Studies
TPSA below typical CNS threshold
Brain exposure assessment in relevant models
Oral Bioavailability Optimization
Moderate LogP enhances membrane permeability potential
Caco-2 / PAMPA and metabolic stability profiling
SNAr Diversification Synthesis
Balanced ester stability and SNAr reactivity
Reaction scope and product purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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